![molecular formula C11H12ClNO3 B1470442 2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid CAS No. 1780472-83-4](/img/structure/B1470442.png)
2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid
Overview
Description
The compound “2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid” is a derivative of a class of compounds known as 7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones . These compounds have been synthesized and evaluated for their anticonvulsant and hypnotic effects .
Synthesis Analysis
The synthesis of these compounds involves a series of chemical reactions. The specific synthesis process for “2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid” is not explicitly mentioned in the available resources .Molecular Structure Analysis
The molecular structure of this compound includes a seven-membered heterocyclic ring system, fused aromatic group, and the group –N–C(=O)–, similar to a protein amide bond . The exact molecular structure of “2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid” is not provided in the available resources.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The specific chemical reactions for “2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid” are not detailed in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary based on their specific structure . The specific physical and chemical properties of “2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid” are not provided in the available resources.Scientific Research Applications
Antibacterial Activity
The structural similarity of this compound to chloroquinoline analogs suggests potential antibacterial properties. Chloroquinoline derivatives have been shown to exhibit significant activity against bacterial strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes . The presence of a chloro group can enhance the molecule’s ability to penetrate bacterial cell walls, potentially inhibiting bacterial growth or killing the bacteria outright.
Antioxidant Properties
Compounds with similar structures have demonstrated strong antioxidant activities, as measured by their ability to scavenge free radicals using assays like the DPPH (1,1-diphenyl-2-picrylhydrazyl) test . The antioxidant activity is crucial in research for preventing oxidative stress, which can lead to cellular damage and is implicated in various diseases, including cancer and neurodegenerative disorders.
Anticancer Research
The quinoline scaffold, which is part of the compound’s structure, is known for its application in developing anticancer agents . Research into similar compounds has shown promise in targeting specific cancer cell lines, suggesting that this compound could be a valuable tool in the search for new cancer treatments.
Antimalarial Applications
Quinoline derivatives have a long history of use in antimalarial drugs. The structural features of this compound, particularly the chloroquinoline moiety, indicate potential utility in synthesizing new antimalarial agents that could be effective against resistant strains of malaria .
Molecular Docking Studies
The compound’s structure allows for molecular docking studies, which are essential in drug discovery and development. These studies help predict the interaction between the compound and target proteins, such as DNA gyrase in bacteria or topoisomerase II in cancer cells, providing insights into the compound’s potential efficacy as a therapeutic agent .
Drug Design and Synthesis
The compound’s molecular framework is conducive to modifications that can enhance its biological activity or reduce toxicity. It can serve as a starting point for the synthesis of a wide range of bioactive molecules, potentially leading to the development of new drugs with various therapeutic applications .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anticonvulsant and hypnotic effects , suggesting potential targets within the central nervous system.
Mode of Action
Related compounds have been shown to exhibit anticonvulsant activities , suggesting that they may interact with targets such as ion channels or neurotransmitter receptors to modulate neuronal activity.
Biochemical Pathways
Given its potential anticonvulsant activity , it may influence pathways related to neuronal excitability and neurotransmission.
Pharmacokinetics
A related compound, 7-(heptyloxy)-3,4-dihydrobenzo[f][1,4]oxazepin-5(2h)-one, has been shown to exhibit significant anticonvulsant activity with a median effective dose (ed50) of 190 mg/kg , suggesting good bioavailability.
Result of Action
Related compounds have been shown to exhibit anticonvulsant activities , suggesting that they may modulate neuronal activity and potentially suppress excessive neuronal discharges associated with conditions like epilepsy.
properties
IUPAC Name |
2-(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c12-9-1-2-10-8(5-9)6-13(3-4-16-10)7-11(14)15/h1-2,5H,3-4,6-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWJMTRBIMUHSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1CC(=O)O)C=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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